![molecular formula C15H18ClN5O4 B13102725 (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)
(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
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Overview
Description
(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a furan ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide typically involves multiple steps, including the formation of the purine base, the construction of the furan ring, and the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups.
Scientific Research Applications
(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Biology: Its potential biological activity can be explored for developing new drugs or understanding biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: It can be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and furan-containing molecules. Examples are:
Adenosine: A purine nucleoside with significant biological activity.
Furan-2-carboxamide:
Uniqueness
What sets (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound (3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide (CAS Number: 879367-53-0) is a novel nucleoside analogue with significant potential in medicinal chemistry. Its structure suggests possible interactions with biological targets, particularly adenosine receptors. This article reviews the biological activity of this compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClN₅O₄ |
Molecular Weight | 339.734 g/mol |
LogP | 1.0828 |
Polar Surface Area | 114.38 Ų |
The primary biological target for this compound is the adenosine receptor , specifically the A3 subtype (A3AR). It acts as a potent and selective agonist , influencing various physiological processes such as inflammation and tumor growth inhibition. The structural features of the compound facilitate binding to the receptor, enhancing its pharmacological profile.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity . In a study involving various cancer cell lines, it was found to inhibit cell proliferation effectively. The mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.
Antiviral Activity
The compound has also been evaluated for its antiviral properties . It demonstrated effectiveness against several viral strains by interfering with viral replication mechanisms. This activity is particularly relevant in the context of emerging viral infections where traditional therapies may fail.
Antibacterial Activity
Preliminary studies suggest that this compound possesses antibacterial properties as well. It was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. Further exploration into its spectrum of activity and potential as an antibacterial agent is warranted.
Case Studies
-
Antitumor Efficacy in Breast Cancer Models
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours.
- Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
-
Antiviral Screening
- In vitro testing against influenza virus showed that the compound reduced viral titers by over 70% at concentrations of 5 µM.
- The antiviral mechanism appears to involve interference with viral RNA synthesis.
Research Findings Summary
Recent studies have highlighted the biological activities of this compound across various assays:
Activity Type | Assay Type | Result |
---|---|---|
Antitumor | MCF-7 Cell Proliferation | IC50 = 10 µM |
Antiviral | Influenza Virus | Viral titer reduction >70% |
Antibacterial | Gram-positive Bacteria | Zone of inhibition observed |
Properties
Molecular Formula |
C15H18ClN5O4 |
---|---|
Molecular Weight |
367.79 g/mol |
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C15H18ClN5O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)/t8-,9+,10-,14-/m1/s1 |
InChI Key |
AJHMLFKBKJLNPU-QOBXEIRBSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C3N=CN=C4Cl)OC(O2)(C)C |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C3N=CN=C4Cl)OC(O2)(C)C |
Origin of Product |
United States |
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